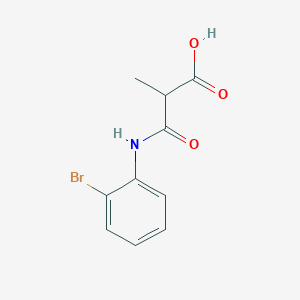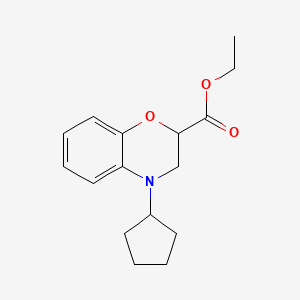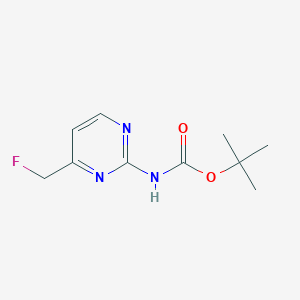
4-azidobutane-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-azidobutane-1-sulfonic acid is an organic compound that contains both an azide group and a sulfonic acid group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The azide group is known for its reactivity, particularly in click chemistry, while the sulfonic acid group imparts solubility in water and other polar solvents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-azidobutane-1-sulfonic acid typically involves the introduction of the azide group into a precursor molecule containing a sulfonic acid group. One common method is the nucleophilic substitution reaction where a halogenated propane sulfonic acid reacts with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction conditions usually involve moderate temperatures to ensure the azide group is introduced without decomposing.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, especially given the potentially explosive nature of azides. The purification process often involves crystallization or distillation to obtain the pure compound.
化学反应分析
Types of Reactions
4-azidobutane-1-sulfonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Click Chemistry:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Click Chemistry: Copper(I) bromide and an alkyne in a suitable solvent.
Major Products Formed
Substitution: Alkyl azides.
Reduction: Primary amines.
Click Chemistry: 1,2,3-Triazoles.
科学研究应用
4-azidobutane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Utilized in bioconjugation techniques to label biomolecules.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-azidobutane-1-sulfonic acid largely depends on the specific reaction it is involved in. In click chemistry, the azide group reacts with an alkyne to form a stable triazole ring, facilitated by a copper catalyst. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications.
相似化合物的比较
Similar Compounds
3-Amino-1-propanesulfonic acid: Contains an amino group instead of an azide group.
3-Chloropropane-1-sulfonic acid: Contains a chlorine atom instead of an azide group.
3-Bromopropane-1-sulfonic acid: Contains a bromine atom instead of an azide group.
Uniqueness
4-azidobutane-1-sulfonic acid is unique due to the presence of the azide group, which imparts high reactivity and versatility in chemical synthesis, particularly in click chemistry. This makes it distinct from its amino, chloro, and bromo counterparts, which have different reactivity profiles and applications.
属性
CAS 编号 |
773785-62-9 |
|---|---|
分子式 |
C3H7N3O3S |
分子量 |
165.17 g/mol |
IUPAC 名称 |
3-azidopropane-1-sulfonic acid |
InChI |
InChI=1S/C3H7N3O3S/c4-6-5-2-1-3-10(7,8)9/h1-3H2,(H,7,8,9) |
InChI 键 |
DBRIOBHILRGDPP-UHFFFAOYSA-N |
规范 SMILES |
C(CN=[N+]=[N-])CS(=O)(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B8645510.png)




![2-Chloro-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B8645549.png)




